molecular formula C15H9Cl3N4 B12025234 2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B12025234
M. Wt: 351.6 g/mol
InChI Key: YRKZDNLGAQYLMH-UFWORHAWSA-N
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Description

2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H9Cl3N4 and a molecular weight of 351.625 g/mol . This compound is known for its unique structure, which includes both dichlorobenzaldehyde and phthalazinyl hydrazone moieties. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-chloro-1-phthalazinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: This compound has a similar structure but with one less chlorine atom.

    2,4-Dichlorobenzaldehyde: This is a precursor in the synthesis of the target compound and shares some chemical properties.

Uniqueness

2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its combined dichlorobenzaldehyde and phthalazinyl hydrazone moieties, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H9Cl3N4

Molecular Weight

351.6 g/mol

IUPAC Name

4-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]phthalazin-1-amine

InChI

InChI=1S/C15H9Cl3N4/c16-10-6-5-9(13(17)7-10)8-19-21-15-12-4-2-1-3-11(12)14(18)20-22-15/h1-8H,(H,21,22)/b19-8+

InChI Key

YRKZDNLGAQYLMH-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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